3-(Piperazin-1-yl)-1,2,4-triazine
Overview
Description
3-(Piperazin-1-yl)-1,2,4-triazine is a type of heterocyclic compound . Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry . Several heterocyclic compounds exhibit good biological activity almost without any replacements, implying that their heterocyclic center is unquestionably a component of the pharmacophore .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Molecular Structure Analysis
The molecular structure of these compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Chemical Reactions Analysis
The synthesis of the 2-(piperazin-1-yl) quinolines derivatives was explained through the following chemical reactions: acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction and Kabachnik-Field’s reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were characterized by various techniques. For example, 3-(1-Piperazinyl)-1,2-benzisoxazole was characterized by its melting point, quantity, UN number, sensitivity, IUPAC name, formula weight, percent purity, and chemical name .
Scientific Research Applications
Synthesis and Antitumor Activities
1,2,3-Triazines, including structures similar to 3-(Piperazin-1-yl)-1,2,4-triazine, have been extensively studied for their antitumor activities. These compounds exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, and antiproliferative properties. The simple synthesis and efficacy of these molecules underline their potential as scaffolds for the development of antitumor compounds (Cascioferro et al., 2017).
Piperazine Derivatives for Therapeutic Use
Piperazine, a core component of this compound, is crucial in the design of drugs due to its presence in a plethora of well-known drugs with various therapeutic uses, including anticancer, antiviral, and anti-inflammatory properties. The modification of the substitution pattern on the piperazine nucleus has been shown to significantly affect the medicinal potential of the resultant molecules, highlighting the versatility and broad potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).
Heterocyclic Compounds Bearing Triazine Scaffold
The triazine scaffold, present in this compound, is an interesting class of heterocyclic compounds in medicinal chemistry. Synthetic derivatives of triazine have shown a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. This diversity in pharmacological activity makes the triazine nucleus an attractive core moiety for the development of future drugs (Verma et al., 2019).
Anti-Mycobacterial Activity of Piperazine and Its Analogues
Piperazine and its analogues have been reported to possess significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, suggesting the importance of piperazine in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Thiazoles, benzimidazoles, indoles, and other nitrogen-containing heterocycles are significant scaffolds in biological science and medicinal chemistry, and they have exciting implications in drug discovery and development .
Properties
IUPAC Name |
3-piperazin-1-yl-1,2,4-triazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-2-10-11-7(9-1)12-5-3-8-4-6-12/h1-2,8H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQLUVOGSDHXTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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